molecular formula C15H14O3 B1296090 5-(2-Naphthyl)-5-oxovaleric acid CAS No. 59345-42-5

5-(2-Naphthyl)-5-oxovaleric acid

Cat. No. B1296090
CAS RN: 59345-42-5
M. Wt: 242.27 g/mol
InChI Key: CUDGRTLTTAIWHF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of naphthalene derivatives is a topic of interest in several studies. For instance, the oxidative coupling of 2-naphthols catalyzed by oxovanadium complexes is a method that could potentially be adapted for the synthesis of 5-(2-Naphthyl)-5-oxovaleric acid . These papers describe the use of metal complexes to catalyze the formation of binaphthyls, which are structurally related to the compound . Additionally, the synthesis of 2-hydroxy-1-naphthoic acid derivatives through the oxidation of 5-aryl-3-oxopentanoic acid esters or amines with metal salts is another relevant method that could be applied to the synthesis of 5-(2-Naphthyl)-5-oxovaleric acid .

Molecular Structure Analysis

The molecular structure of naphthalene derivatives is crucial for understanding their chemical behavior. The oxovanadium complexes derived from 2-hydroxyacetophenone-3-hydroxy-2-naphthoylhydrazone have been characterized, showing distorted square pyramidal structures . This information is valuable as it provides a basis for predicting the molecular geometry and electronic structure of 5-(2-Naphthyl)-5-oxovaleric acid, which may exhibit similar coordination environments due to the presence of the naphthyl group.

Chemical Reactions Analysis

The chemical reactivity of naphthalene derivatives is diverse. For example, naphth[1,2-d]oxazole-5-sulfonic acids undergo various reactions with arenesulfonyl chlorides, aryloxyacetyl chlorides, and other reagents to form a range of products . These reactions demonstrate the potential for functional group transformations in naphthalene-containing compounds, which could be relevant for modifying 5-(2-Naphthyl)-5-oxovaleric acid.

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthalene derivatives are influenced by their molecular structure. The study of 5-(naphthalen-1-yl)isophthalic acid reveals the dihedral angles between aromatic fragments and the formation of hydrogen bonds in the crystal structure . These findings suggest that 5-(2-Naphthyl)-5-oxovaleric acid may also exhibit specific intermolecular interactions and solid-state properties that could affect its solubility, melting point, and other physical characteristics.

Scientific Research Applications

  • Facile synthesis of O-acylhydroxamates

    • Application : This research focuses on the synthesis of O-acylhydroxamate derivatives from oxime chlorides and carboxylic acids . O-acylhydroxamates are highly effective and play an important role in C–H activation reactions enabling the production of highly regioselective products .
    • Method : The reaction affords clean and facile access to diverse O-acylhydroxamates in high yields (up to 85%). The chemical structure of a typical product was confirmed using single-crystal X-ray structure analysis .
    • Results : The method developed provides a simple and efficient way for the synthesis of O-acylhydroxamate derivatives from oxime chlorides and carboxylic acids .
  • Synthesis of heterocycles by 2-naphthol-based multicomponent reactions

    • Application : The electron-rich aromatic framework of 2-naphthol with multiple reactive sites allows it to be utilized in several kinds of organic reactions eventuated to several organic molecules with potent biological properties .
    • Method : Multicomponent reaction approach has been tremendously utilized to explore the synthetic utility of 2-naphthol for the construction of diverse N/O-containing heterocyclic framework .
    • Results : This approach has led to the synthesis of diverse bioactive heterocyclic scaffold .
  • Selective Separation Behavior and Mechanism of Cassiterite Flotation

    • Application : The study investigates the performance of 2-hydroxy-3-naphthylmethyl hydroxamic acid (NHA) in cassiterite flotation .
    • Method : The effect of NHA as a collector in the flotation separation of cassiterite, calcite, and quartz was investigated via microbubble flotation experiments .
    • Results : The experimental results showed that the NHA performed well in the flotation separation of cassiterite, calcite, and quartz .
  • Synthesis of Heterocycles by 2-Naphthol-Based Multicomponent Reactions

    • Application : This research focuses on the synthesis of heterocycles using 2-naphthol as a starting material . Heterocyclic compounds hold a prominent position in medicinal chemistry owing to their wide spectrum of biological activities .
    • Method : Multicomponent reaction approach has been tremendously utilized to explore the synthetic utility of 2-naphthol for the construction of diverse N/O-containing heterocyclic framework .
    • Results : This approach has led to the synthesis of diverse bioactive heterocyclic scaffold .
  • Synthesis and Evaluation of Aminoacyloxyalkyl Esters of Naproxen for Dermal Drug Delivery

    • Application : This study focuses on the synthesis and evaluation of various novel aminoacyloxyalkyl esters of naproxen as potential dermal prodrugs .
    • Method : The prodrugs were synthesized, and their aqueous solubilities, lipophilicities and hydrolysis rates were determined in a buffered solution and in human serum . The permeation of selected prodrugs across excised postmortem human skin was studied in vitro .
    • Results : The selected aminoacyloxyalkyl prodrugs possessed a higher flux across the skin than naproxen, with a maximum enhancement of 3-fold compared to naproxen .
  • Hydrogelation of Nucleobase–Saccharide–Amino Acids Conjugate

    • Application : This research focuses on the development of a hydrogelator made of a conjugate of nucleobase–saccharide–amino acids by incorporating l-3-(2-naphthyl)-alanine to the conjugate .
    • Method : The hydrogelator was synthesized and its properties were evaluated .
    • Results : This study illustrates a facile and effective method for generating bioactive and functional hydrogelators from the basic biological building blocks .
  • Electrocatalytic Asymmetric Nozaki–Hiyama–Kishi Decarboxylative Coupling

    • Application : This research focuses on the first general enantioselective alkyl-Nozaki-Hiyama-Kishi (NHK) coupling reactions by employing a Cr-electrocatalytic decarboxylative approach .
    • Method : Using easily accessible aliphatic carboxylic acids (via redox-active esters) as alkyl nucleophile synthons, in combination with aldehydes and enabling additives, chiral secondary alcohols are produced in good yield and high enantioselectivity under mild reductive electrolysis .
    • Results : This reaction, which cannot be mimicked using stoichiometric metal or organic reductants, tolerates a broad range of functional groups, and is successfully applied to dramatically simplify the synthesis of multiple medicinally relevant structures and natural products .
  • Synthesis of Heterocycles by 2-Naphthol-Based Multicomponent Reactions

    • Application : This research focuses on the synthesis of heterocycles using 2-naphthol as a starting material . Heterocyclic compounds hold a prominent position in medicinal chemistry owing to their wide spectrum of biological activities .
    • Method : Multicomponent reaction approach has been tremendously utilized to explore the synthetic utility of 2-naphthol for the construction of diverse N/O-containing heterocyclic framework .
    • Results : This approach has led to the synthesis of diverse bioactive heterocyclic scaffold .
  • Synthesis and Evaluation of Aminoacyloxyalkyl Esters of Naproxen for Dermal Drug Delivery

    • Application : This study focuses on the synthesis and evaluation of various novel aminoacyloxyalkyl esters of naproxen as potential dermal prodrugs .
    • Method : The prodrugs were synthesized, and their aqueous solubilities, lipophilicities and hydrolysis rates were determined in a buffered solution and in human serum . The permeation of selected prodrugs across excised postmortem human skin was studied in vitro .
    • Results : The selected aminoacyloxyalkyl prodrugs possessed a higher flux across the skin than naproxen, with a maximum enhancement of 3-fold compared to naproxen .

Future Directions

While specific future directions for “5-(2-Naphthyl)-5-oxovaleric acid” are not available, research involving 2-Naphthol-based multicomponent reactions for the construction of diverse bioactive heterocyclic scaffold is ongoing .

properties

IUPAC Name

5-naphthalen-2-yl-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c16-14(6-3-7-15(17)18)13-9-8-11-4-1-2-5-12(11)10-13/h1-2,4-5,8-10H,3,6-7H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUDGRTLTTAIWHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20312051
Record name 5-(2-NAPHTHYL)-5-OXOVALERIC ACID
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Naphthyl)-5-oxovaleric acid

CAS RN

59345-42-5
Record name δ-Oxo-2-naphthalenepentanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59345-42-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 249224
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC249224
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Record name 5-(2-NAPHTHYL)-5-OXOVALERIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20312051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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